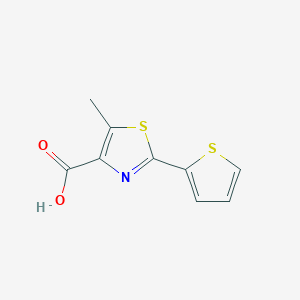

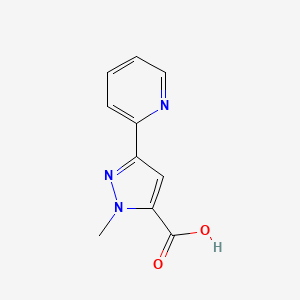

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

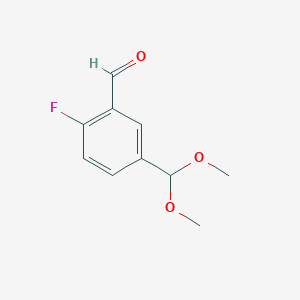

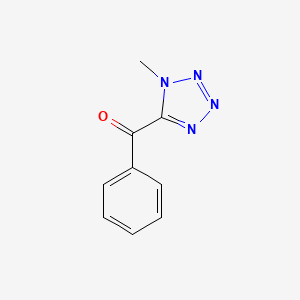

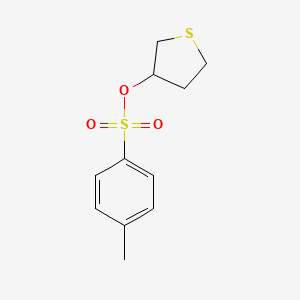

The compound is a derivative of pyrazole and pyridine . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Pyridines are six-membered aromatic compounds with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrazole and pyridine rings from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed rings can greatly influence the final product .Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of pyrazole and pyridine rings . The pyrazole ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridine ring can serve as a hydrogen bond donor and acceptor .Chemical Reactions Analysis

The chemical reactions involving such compounds are largely determined by the functional groups present in the molecule. The pyrazole and pyridine rings can undergo various reactions including condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be manipulated by adjusting the polarity, lipophilicity, and hydrogen bonding . This can lead to wide applications in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Synthesis and Characterization : A study by Shen et al. (2012) synthesized pyrazole derivatives, including 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, characterizing them through NMR, IR spectroscopies, and HRMS analyses. Their molecular structure was studied using X-ray diffraction, compared to density-functional-theory (DFT) calculations, highlighting the compound's stability and formation process [Shen, Huang, Diao, & Lei, 2012].

Chemical Reactivity and Formation

- Functionalization Reactions : Research by Yıldırım et al. (2005) explored the functionalization reactions involving 1H-pyrazole-3-carboxylic acid derivatives. These studies provide insights into the chemical behavior and potential applications of these compounds in various chemical syntheses [Yıldırım, Kandemirli, & Demir, 2005].

Coordination Chemistry

- Coordination Complexes : Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, including variants of this compound. They explored their chelation and crystallization properties with various metals, leading to the formation of mononuclear chelate complexes. This research is significant for understanding the coordination chemistry of these compounds [Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015].

Sensor Development

- Chemosensor Development : A study by Naskar et al. (2018) developed a new probe using a derivative of this compound for the sensitive and selective detection of Al3+. This research demonstrates the compound's potential in developing sensitive chemical sensors for specific ions [Naskar, Das, Mondal, Maiti, Requena, Cerón-Carrasco, Prodhan, Chaudhuri, & Goswami, 2018].

Antibacterial Studies

- Antibacterial Applications : Maqbool et al. (2014) investigated the synthesis of pyrazolopyridines, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, for their antibacterial activities. The study highlights the potential use of these compounds in developing new antibacterial agents [Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014].

Wirkmechanismus

Target of Action

Similar compounds have been found to targetTyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response and can be involved in various signaling pathways.

Mode of Action

Compounds with similar structures have been found to inhibitCDK2 , a protein kinase involved in cell cycle regulation . They bind to the active site of the enzyme, preventing it from phosphorylating its substrates and thus inhibiting cell division .

Biochemical Pathways

Given its potential inhibition of cdk2, it could affect thecell cycle regulation pathway . This could lead to the arrest of cell division, potentially making it useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and are well distributed in the body .

Result of Action

Similar compounds have showncytotoxic activities against various cell lines . This suggests that 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid could potentially have similar effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-9(10(14)15)6-8(12-13)7-4-2-3-5-11-7/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSQNZNTVNGSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207827 | |

| Record name | 1-Methyl-3-(2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334017-23-1 | |

| Record name | 1-Methyl-3-(2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334017-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B3126383.png)

![1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126387.png)